
3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one is an organic compound that features a pyridinone core with an amino group at the 3-position and a tetrahydrofuran-2-yl ethyl substituent at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes:
Formation of the Pyridinone Core: Starting with a suitable pyridine derivative, the core structure is formed through cyclization reactions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or amination reactions.
Attachment of the Tetrahydrofuran-2-yl Ethyl Group: This step often involves alkylation reactions using tetrahydrofuran derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the pyridinone core to a dihydropyridine derivative.
Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenating agents or alkylating agents under controlled temperature and pH conditions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Dihydropyridine derivatives.
Substitution Products: Various substituted pyridinone derivatives depending on the substituent introduced.
科学研究应用
3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Potential use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. The amino group and the pyridinone core can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The tetrahydrofuran-2-yl ethyl group may enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
Pyridin-3-amine: A simpler analogue with an amino group at the 3-position of the pyridine ring.
2-Aminothiazole: Another heterocyclic compound with an amino group, used in medicinal chemistry.
1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine: A compound with a similar pyridine core but different substituents.
Uniqueness
3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one is unique due to the presence of the tetrahydrofuran-2-yl ethyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
3-amino-1-[2-(oxolan-2-yl)ethyl]pyridin-2-one |
InChI |
InChI=1S/C11H16N2O2/c12-10-4-1-6-13(11(10)14)7-5-9-3-2-8-15-9/h1,4,6,9H,2-3,5,7-8,12H2 |
InChI 键 |
FAJVALWZEHZHGF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)CCN2C=CC=C(C2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride](/img/structure/B13494268.png)
![2-[(Benzyloxy)methyl]-2-(trifluoromethyl)oxetane](/img/structure/B13494280.png)
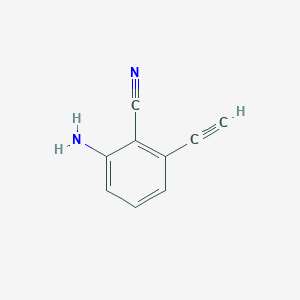
![Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride](/img/structure/B13494286.png)
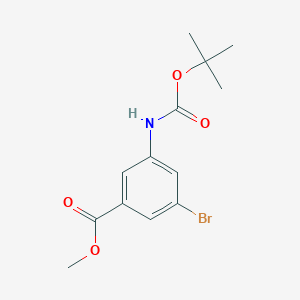
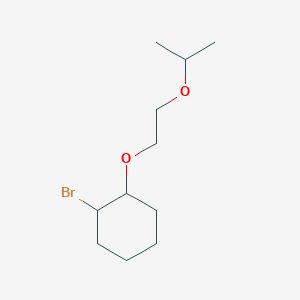
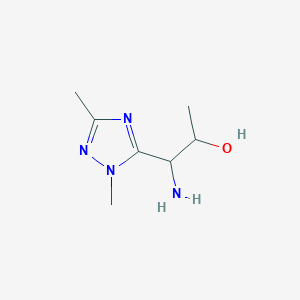
![2-Azaspiro[4.4]nonan-6-one](/img/structure/B13494304.png)
![Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13494311.png)
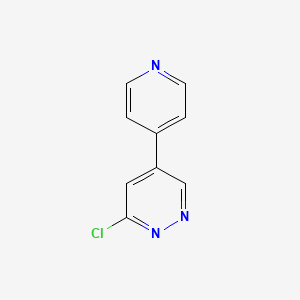
![Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13494330.png)
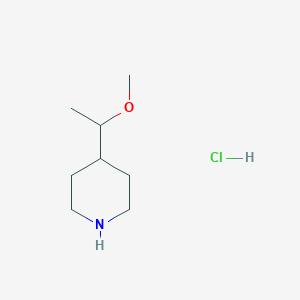

![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1H-1,2,3-triazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B13494352.png)
